molecular formula C7H9F6O5P B1330032 Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate CAS No. 88738-78-7

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

Cat. No. B1330032
CAS RN: 88738-78-7
M. Wt: 318.11 g/mol
InChI Key: PVSJXEDBEXYLML-UHFFFAOYSA-N
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Patent
US07423056B2

Procedure details

Thiophene-2-carbaldehyde (4.00 g, 35.7 mmol) and [bis-(2,2,2-trifluoro-ethoxy)-phosphoryl]-acetic acid methyl ester (12.5 g, 39.3 mmol) were treated by the method outlined in Example 34, step a to afford the subtitle compound (4.5 g, yield: 75%). MS calculated for C8H8O2S+H: 169, observed: 169.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[CH3:8][O:9][C:10](=[O:26])[CH2:11]P(OCC(F)(F)F)(OCC(F)(F)F)=O>>[CH3:8][O:9][C:10](=[O:26])[CH:11]=[CH:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
12.5 g
Type
reactant
Smiles
COC(CP(=O)(OCC(F)(F)F)OCC(F)(F)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C=CC=1SC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.